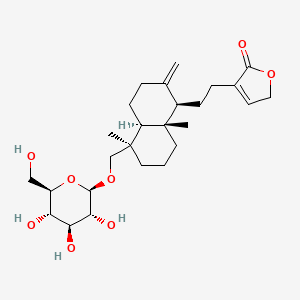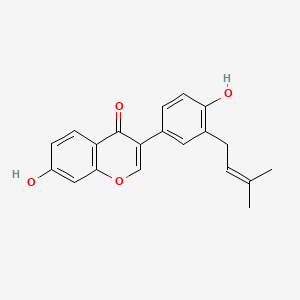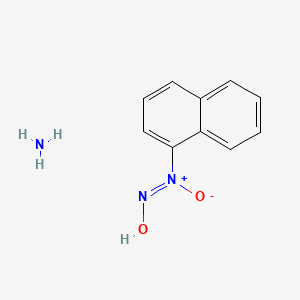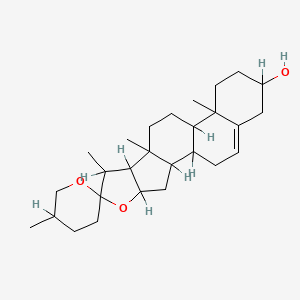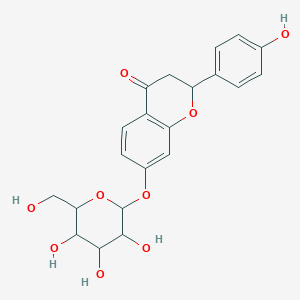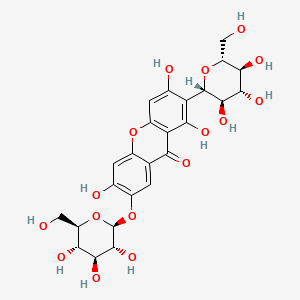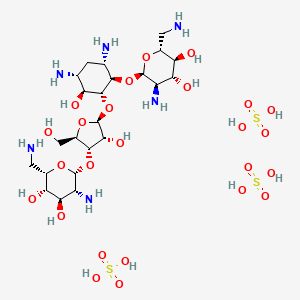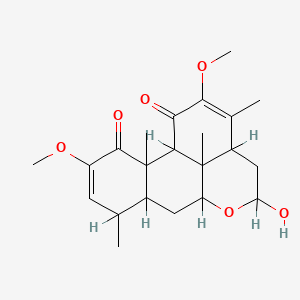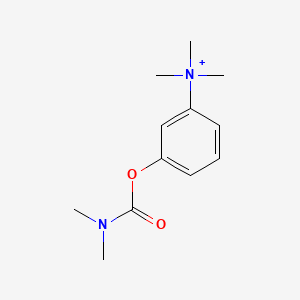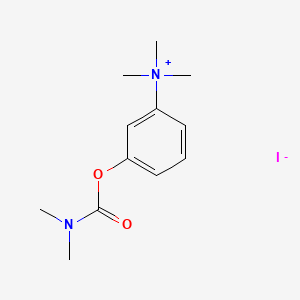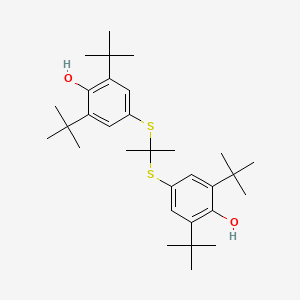
Probucol
Overview
Description
Probucol, known chemically as 4,4’-[Propane-2,2-diylbis(thio)]bis(2,6-di-tert-butylphenol), is a lipid-lowering agent initially developed for the treatment of coronary artery disease . It was originally used as an industrial antioxidant to extend the longevity of tires . This compound lowers cholesterol levels by increasing the rate of low-density lipoprotein catabolism and inhibiting cholesterol synthesis and absorption .
Mechanism of Action
Target of Action
Probucol primarily targets the ATP-binding cassette sub-family A member 1 (ABCA1) and Liver carboxylesterase 1 . ABCA1 is a crucial protein involved in the regulation of lipid metabolism, particularly in the efflux of cellular lipids . This compound acts as an inhibitor of ABCA1 .
Mode of Action
this compound interacts with its targets to influence cholesterol metabolism. It increases the fractional rate of low-density lipoprotein (LDL) catabolism, which is the final metabolic pathway for cholesterol elimination from the body . Additionally, this compound may inhibit the initial stages of cholesterol synthesis and delay the absorption of cholesterol from the diet .
Biochemical Pathways
this compound affects several biochemical pathways. It enhances the catabolism of LDL cholesterol, potentially inhibits cholesterol synthesis, and may delay cholesterol absorption . This compound also appears to inhibit the oxidation and tissue deposition of LDL cholesterol, thereby inhibiting atherogenesis . It has been found to have antioxidant and anti-inflammatory properties via several different mechanisms .
Pharmacokinetics
The half-life of this compound ranges from 12 hours to more than 500 hours, with the longest half-life probably being in adipose tissue .
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted. It showcases remarkable antioxidative and anti-inflammatory properties . This compound has shown significant β-cell protective and potential antidiabetic effects . It has severe cardiotoxicity and a variable absorption profile, which limit its potential applications .
Action Environment
The beneficial effects of this compound arise independently of rectifying obesity or restoring systemic glucose and lipid homeostasis . This is evidenced by the lack of changes in body weight, serum cholesterol levels, blood glucose, hyperinsulinemia, systemic insulin resistance, and oxidative stress . Therefore, the action, efficacy, and stability of this compound seem to be less influenced by environmental factors such as diet.
Biochemical Analysis
Biochemical Properties
Probucol plays a significant role in biochemical reactions, primarily through its antioxidant activity. It inhibits the oxidation of cholesterol in LDLs, thereby slowing the formation of foam cells, which are precursors to atherosclerotic plaques . This compound interacts with several enzymes and proteins, including ATP-binding cassette transporter A1 (ABCA1), which it inhibits, leading to reduced cholesterol efflux from cells . Additionally, this compound may inhibit cholesterol synthesis and delay cholesterol absorption .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to decrease cell proliferation in human ovarian cancer cells by inducing G1-phase arrest and regulating proteins associated with cell cycle progression, such as cyclin D1, p21 Waf1/Cip1, and p27 Kip1 . This compound also influences cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which it inhibits . Furthermore, this compound has antioxidative and anti-inflammatory properties that contribute to its protective effects on neural cells and the blood-brain barrier .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. This compound lowers serum cholesterol by increasing the fractional rate of LDL catabolism in the final metabolic pathway for cholesterol elimination . It also inhibits the initial stages of cholesterol synthesis and delays cholesterol absorption . This compound’s antioxidant properties are attributed to its ability to inhibit the oxidation of LDL cholesterol, thereby preventing the formation of atherosclerotic plaques . Additionally, this compound inhibits ABCA1-mediated cholesterol transport, contributing to its effect on HDL levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has a long half-life, ranging from 12 hours to more than 500 hours, with the longest half-life likely being in adipose tissue . Studies have shown that this compound’s antioxidative and anti-inflammatory effects can lead to long-term improvements in cognitive function and neural preservation in models of neurodegenerative diseases
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving Watanabe heritable hyperlipidemic rabbits, this compound markedly inhibited the development of cholesterol deposition in lesions similar to early-stage atherosclerosis in humans . In models of Parkinson’s disease, this compound improved motor function and extended the lifespan of treated animals . High doses of this compound may lead to adverse effects, including QT interval prolongation and potential arrhythmias .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to cholesterol metabolism. It increases the catabolism of LDL cholesterol and inhibits cholesterol synthesis and absorption . This compound also affects lipid droplet dynamics and enhances mitophagy, the process of clearing damaged mitochondria, which is crucial for cellular health . These metabolic effects contribute to this compound’s therapeutic potential in various diseases.
Transport and Distribution
This compound is absorbed from the gastrointestinal tract, although its absorption is limited and variable . It is distributed within cells and tissues, with a significant portion accumulating in adipose tissue due to its lipophilic nature . This compound interacts with transporters and binding proteins, including ABCA1, which it inhibits, affecting cholesterol transport and distribution within cells .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with lipid droplets and mitochondria. It enhances mitophagy by increasing contact between lipid droplets and mitochondria, promoting the clearance of damaged mitochondria . This compound’s effects on lipid droplet dynamics and its ability to modulate mitophagy are crucial for its protective effects on cellular function and health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Probucol can be synthesized through a multi-step process involving the reaction of 2,6-di-tert-butylphenol with sulfur and acetone . The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced using solvent-evaporation methods to enhance its bioavailability . Techniques such as cryogenic grinding and solid dispersion in polymers like Eudragit E PO have been employed to improve the dissolution and absorption of this compound .
Chemical Reactions Analysis
Types of Reactions: Probucol undergoes various chemical reactions, including oxidation and reduction. It is a powerful antioxidant that inhibits the oxidation of cholesterol in low-density lipoproteins, thereby slowing the formation of atherosclerotic plaques .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sulfur and acetone for its synthesis . The reaction conditions often involve heating and the use of catalysts to facilitate the desired chemical transformations.
Major Products Formed: The major product formed from the synthesis of this compound is 4,4’-[Propane-2,2-diylbis(thio)]bis(2,6-di-tert-butylphenol), which is the active compound used in medical and industrial applications .
Scientific Research Applications
Probucol has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: this compound’s antioxidant properties make it valuable in preventing oxidative damage in various chemical processes .
Biology: In biological research, this compound has been investigated for its ability to inhibit the oxidation of cholesterol and its potential to treat conditions related to oxidative stress .
Medicine: this compound has shown promise in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s due to its antioxidative and anti-inflammatory properties . It has also been studied for its potential to treat non-alcoholic fatty liver disease .
Industry: this compound’s original use as an industrial antioxidant highlights its importance in extending the longevity of materials such as tires .
Comparison with Similar Compounds
- Bisphenabid
- Bisbid
- Biphenabid
Comparison: Probucol is unique among its analogues due to its dual function as a lipid-lowering agent and a powerful antioxidant . While other compounds may share similar lipid-lowering properties, this compound’s ability to inhibit the oxidation of cholesterol and its potential therapeutic applications in neurodegenerative diseases set it apart .
Properties
IUPAC Name |
2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13,14)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPMFJGVHOHGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045440 | |
| Record name | Probucol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Probucol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015537 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.18e-05 g/L | |
| Record name | Probucol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015537 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Probucol lowers serum cholesterol by increasing the fractional rate of low-density lipoprotein (LDL) catabolism in the final metabolic pathway for cholesterol elimination from the body. This drug may also act to inhibit the initial stages of cholesterol synthesis and act to inhibit the absorption of cholesterol from the diet. Recent information suggests that probucol may inhibit the oxidation and tissue deposition of LDL cholesterol, thereby inhibiting atherogenesis. It appears to inhibits ABCA1-mediated cellular lipid efflux. | |
| Record name | Probucol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01599 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
23288-49-5 | |
| Record name | Probucol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23288-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Probucol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023288495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Probucol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01599 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | probucol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | probucol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=652160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | probucol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Probucol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Probucol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROBUCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3CTH044XJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Probucol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015537 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125 °C | |
| Record name | Probucol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01599 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Probucol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015537 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


